molecular formula C5H3FN2O4S B2620032 5-Nitropyridine-3-sulfonyl fluoride CAS No. 1935277-19-2

5-Nitropyridine-3-sulfonyl fluoride

Cat. No.: B2620032
CAS No.: 1935277-19-2
M. Wt: 206.15
InChI Key: CAHBXTJMZHFJCS-UHFFFAOYSA-N
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Description

5-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 5-position, a sulfonyl fluoride group at the 3-position, and a fluorine atom attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitropyridine-3-sulfonyl fluoride typically involves the nitration of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 3-nitropyridine with sulfur dioxide and hydrogen sulfide in water to form 5-nitropyridine-2-sulfonic acid . This intermediate is then treated with phosphorus pentachloride (PCl5) to introduce the sulfonyl chloride group, which is subsequently fluorinated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Nitropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products

    Substitution: Products include sulfonamides and sulfonate esters.

    Reduction: The major product is 5-aminopyridine-3-sulfonyl fluoride.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

5-Nitropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitropyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as an enzyme inhibitor, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitropyridine-2-sulfonyl fluoride
  • 4-Nitropyridine-3-sulfonyl fluoride
  • 2-Chloro-5-nitropyridine

Uniqueness

5-Nitropyridine-3-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonyl fluoride group makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .

Properties

IUPAC Name

5-nitropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHBXTJMZHFJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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